Anti-Inflammatory Potency: (+)-Dihydrocarveol Is 4.0-Fold More Potent Than Its (−)-Enantiomer in Macrophage NO Inhibition
In a standardized head-to-head comparison of limonene-derived monoterpenes, (+)-dihydrocarveol inhibited LPS-induced nitric oxide production in RAW 264.7 murine macrophages with an IC50 of 532.2 µM (82.13 µg/mL; 95% CI 444.2–637.7 µM) [1]. Its enantiomer, (−)-dihydrocarveol, required an IC50 of 2141 µM (330.2 µg/mL; 95% CI 1851–2475 µM) to achieve the same effect, representing a 4.0-fold potency advantage for the (+)-form [1]. In the broader compound ranking, (+)-dihydrocarveol was the third most potent among nine structurally related monoterpenes, outperforming (+)-dihydrocarvone (IC50 1472 µM), (−)-carveol (IC50 1997 µM), and (−)-dihydrocarveol (IC50 2141 µM) [1]. The structural determinants identified for activity included an oxygenated group at C6 and S configuration at C4, both features of (+)-dihydrocarveol [1].
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) production in murine macrophages (anti-inflammatory activity) |
|---|---|
| Target Compound Data | (+)-Dihydrocarveol IC50 = 532.2 µM (82.13 µg/mL); 95% CI 444.2–637.7 µM |
| Comparator Or Baseline | (−)-Dihydrocarveol IC50 = 2141 µM (330.2 µg/mL); 95% CI 1851–2475 µM; (+)-Dihydrocarvone IC50 = 1472 µM; (−)-Carveol IC50 = 1997 µM |
| Quantified Difference | (+)-Dihydrocarveol is 4.0-fold more potent than (−)-dihydrocarveol (2141/532.2 = 4.02); 2.8-fold more potent than (+)-dihydrocarvone; 3.8-fold more potent than (−)-carveol |
| Conditions | RAW 264.7 murine macrophage cell line; bacterial lipopolysaccharide (LPS)-induced NO production; IC50 calculated from concentration-response curves; n ≥ 3 independent experiments |
Why This Matters
For anti-inflammatory screening or mechanism-of-action studies, selecting the (+)-enantiomer over the (−)-form or racemate provides a ~4-fold sensitivity advantage, directly reducing compound consumption and enabling more robust dose-response characterization at lower concentrations.
- [1] Sousa C, Leitão AJ, Neves BM, Judas F, Cavaleiro C, Mendes AF. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity. Sci Rep. 2020;10:7199. Table 2. doi:10.1038/s41598-020-64032-1 View Source
